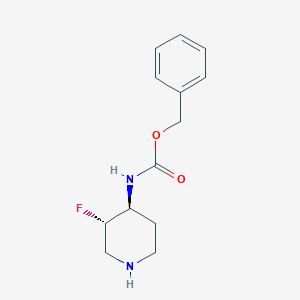

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate

Description

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate (CAS: 1638744-94-1) is a fluorinated piperidine derivative with a molecular weight of 288.75 g/mol and the MDL number MFCD27988125 . The compound features a benzyl carbamate group attached to the 4-position of a piperidine ring, with stereospecific fluorine substitution at the 3S and 4S positions. It is commonly used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules.

Properties

CAS No. |

1434127-00-0 |

|---|---|

Molecular Formula |

C13H17FN2O2 |

Molecular Weight |

252.28 g/mol |

IUPAC Name |

benzyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate |

InChI |

InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12-/m0/s1 |

InChI Key |

DWPWWTIOOLQURY-RYUDHWBXSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Carbamate Formation: The benzyl carbamate group is introduced through a reaction between the piperidine derivative and benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The benzyl carbamate group may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues, emphasizing differences in substituents, stereochemistry, and applications:

Stereochemical and Functional Group Variations

- Stereochemistry : The target compound’s (3S,4S) configuration contrasts with the (3R,4S) isomer (CAS: 1268520-82-6), which may exhibit distinct biological activity due to differences in receptor binding .

- Substituents : The tetrazolyl-pyridinyl derivative (CAS: 1220910-89-3) incorporates a heteroaromatic system, likely improving metabolic stability compared to simpler piperidine derivatives .

Biological Activity

Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate is a compound with significant potential in pharmacology, particularly in the fields of antibacterial and anti-inflammatory research. This article explores its biological activity, including case studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C13H17FN2O2

- Molecular Weight : 252.29 g/mol

- IUPAC Name : this compound

- CAS Number : 577691-96-4

The compound features a piperidine ring with a fluorine substitution at the 3-position and a carbamate functional group, enhancing its solubility and biological activity.

This compound interacts with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, contributing to its therapeutic potential against diseases like cancer and inflammatory disorders.

- Receptor Modulation : The compound shows potential as an inhibitor of certain receptors, which may play a role in neurotransmission and inflammatory responses.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties:

- Target Organisms : Effective against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium.

- Concentration Range : Exhibits bactericidal activity at low concentrations (0.78–3.125 μg/mL), comparable to traditional antibiotics like vancomycin.

The mechanism involves the depolarization of the bacterial cytoplasmic membrane, disrupting essential processes such as energy production and nutrient uptake.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects:

- Mechanism : It acts as an inhibitor of the NLRP3 inflammasome, reducing IL-1β release in LPS/ATP-stimulated human macrophages.

This suggests that it could be developed into a therapeutic agent for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound derivatives against drug-resistant strains. The results indicated strong activity against MRSA and VISA strains, with effective disruption of biofilms formed by these bacteria.

Case Study 2: Inflammation Modulation

In vitro tests revealed that derivatives could concentration-dependently inhibit pyroptosis and IL-1β release. This highlights their potential in treating conditions characterized by excessive inflammation.

Data Tables

| Biological Activity | Target Organisms/Processes | Concentration Range | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, Enterococcus faecium | 0.78 - 3.125 μg/mL | Membrane depolarization |

| Anti-inflammatory | Human macrophages | 10 µM | NLRP3 inflammasome inhibition |

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry:

- Enzyme Inhibition : Its derivatives show promise as inhibitors of soluble epoxide hydrolase (sEH), implicated in pain and inflammation.

- Cancer Therapeutics : Research focuses on developing piperidine-based peptidomimetic inhibitors targeting serine proteases involved in cancer signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.